2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring substituted with bromine and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4,5-dibromofuran-2-carbaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetic acid
- Ethyl 2-(4-bromonaphthalen-1-yl)acetate
- 2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4,5-dibromofuran-2-yl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both naphthalene and furan rings
Properties
Molecular Formula |
C17H11Br3N2O2 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H11Br3N2O2/c18-14-6-5-10(12-3-1-2-4-13(12)14)7-16(23)22-21-9-11-8-15(19)17(20)24-11/h1-6,8-9H,7H2,(H,22,23)/b21-9+ |
InChI Key |
UUCOONIYDUVSJP-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=C(O3)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=C(O3)Br)Br |
Origin of Product |
United States |
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